molecular formula C15H17ClN2O B126763 4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide CAS No. 328936-20-5

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide

Cat. No. B126763
CAS RN: 328936-20-5
M. Wt: 276.76 g/mol
InChI Key: OXLMULSRFBUNON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aldoxorubicin hydrochloride is synthesized by attaching doxorubicin to an acid-sensitive linker, specifically N-ε-maleimidocaproic acid hydrazide (EMCH) . The synthesis involves the following steps:

    Activation of Doxorubicin: Doxorubicin is first activated by reacting with an appropriate reagent to introduce a reactive group.

    Linker Attachment: The activated doxorubicin is then reacted with N-ε-maleimidocaproic acid hydrazide to form the aldoxorubicin conjugate.

    Purification: The final product is purified using chromatographic techniques to obtain aldoxorubicin hydrochloride in its pure form.

Industrial Production Methods: Industrial production of aldoxorubicin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.

    Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the product.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

properties

IUPAC Name

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-18(12-6-3-2-4-7-12)15(19)13(9-10-16)14-8-5-11-17-14/h2-8,11,13,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMULSRFBUNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CCCl)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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